Isomeric Scaffold Advantage in EGFR Kinase Inhibition
A direct head-to-head comparison in a published study shows that compounds with a 1,7-naphthyridine core retain high potency as EGFR kinase inhibitors, while the corresponding 1,8-naphthyridine analogs are significantly less active [1]. The 1,7-naphthyridine core is a structural prerequisite for maintaining inhibitory activity in this chemotype [1].
| Evidence Dimension | Kinase inhibitory activity (potency retention) |
|---|---|
| Target Compound Data | 1,7-naphthyridine core retains high potency |
| Comparator Or Baseline | 1,8-naphthyridine core significantly less active |
| Quantified Difference | Significantly higher potency retention for 1,7-isomer (exact IC50 values not provided in the abstract, but the qualitative difference is stated as significant) |
| Conditions | EGFR kinase inhibition assay; 6-substituted-4-anilino-[1,7]- and -[1,8]naphthyridine-3-carbonitriles |
Why This Matters
This evidence confirms that the 1,7-naphthyridine core is non-interchangeable with the more common 1,8-isomer for certain kinase targets, making 6,8-Dibromo-1,7-naphthyridine the essential starting material for exploring this active chemotype.
- [1] Wissner A, Hamann PR, Nilakantan R, Greenberger LM, Ye F, Rapuano TA, Loganzo F. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorg Med Chem Lett. 2004;14(6):1411-1416. View Source
